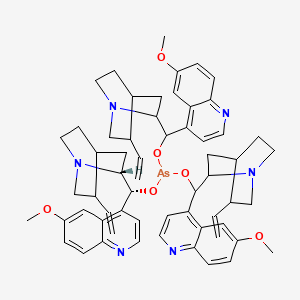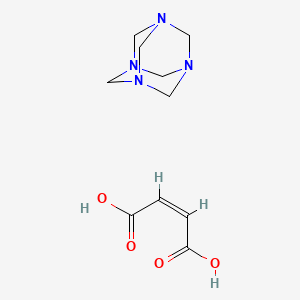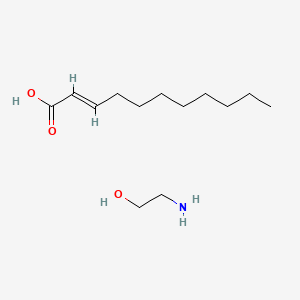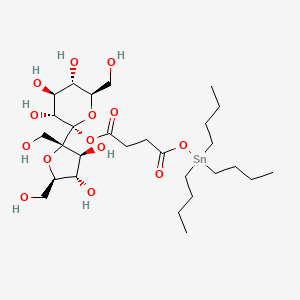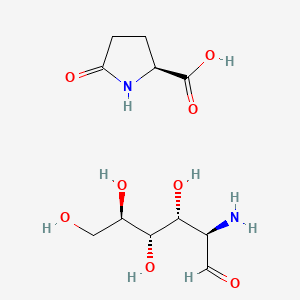
3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-indenyl isobutyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-indenyl isobutyrate is a chemical compound with the molecular formula C13H18O2 It is a derivative of 4,7-methano-1H-indene and is known for its unique structural features, which include a hexahydro-4,7-methanoindene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-indenyl isobutyrate typically involves esterification reactions. One common method is the reaction of 3a,4,5,6,7,7a-hexahydro-4,7-methanoindene with isobutyric acid in the presence of an acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality of the final product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-indenyl isobutyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-indenyl isobutyrate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-indenyl isobutyrate involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the active moiety, which then interacts with specific pathways in biological systems. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dicyclopentadiene: A structurally related compound with similar reactivity.
4,7-Methanoindene: Shares the core structure but differs in functional groups.
3a,4,5,6,7,7a-Hexahydro-4,7-methanoindene: A precursor in the synthesis of the target compound.
Uniqueness
3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-indenyl isobutyrate is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity. This makes it valuable in applications where precise control over chemical reactions is required .
Propriétés
Numéro CAS |
93941-73-2 |
|---|---|
Formule moléculaire |
C14H20O2 |
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
3-tricyclo[5.2.1.02,6]dec-4-enyl 2-methylpropanoate |
InChI |
InChI=1S/C14H20O2/c1-8(2)14(15)16-12-6-5-11-9-3-4-10(7-9)13(11)12/h5-6,8-13H,3-4,7H2,1-2H3 |
Clé InChI |
XEWHAZXTDUYYBY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)OC1C=CC2C1C3CCC2C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


